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N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride

Epigenetics PRMT5 Fragment‑based drug discovery

Hygroscopic free base causes weighing errors and inconsistent SAR. The dihydrochloride salt (MW 278.18) delivers defined stoichiometry & >2.5 mM aqueous solubility. - Only pyrrolidine-2-carboxamide fragment with measurable SPR binding to PRMT5-MEP50 (Kd 25 µM); 6-methyl & des-methyl analogs show no signal. - Also inhibits DNMT3A (IC50 6.0 µM) for epigenetic target validation. - ≥95% HPLC purity; ships within 7 days.

Molecular Formula C11H17Cl2N3O
Molecular Weight 278.18 g/mol
Cat. No. B13220307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride
Molecular FormulaC11H17Cl2N3O
Molecular Weight278.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2CCCN2.Cl.Cl
InChIInChI=1S/C11H15N3O.2ClH/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9;;/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15);2*1H
InChIKeyRFRZLIRVAINTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride: Fragment Overview


N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride is a chiral, non‑planar fragment (MW 278.18 g·mol⁻¹) that combines a pyrrolidine‑2‑carboxamide scaffold with a 5‑methyl‑2‑aminopyridine moiety . It is primarily employed as a soluble building block in medicinal chemistry and as a tool compound for probing protein methyltransferases (e.g., PRMT5, PRMT7, DNMT3A) [1]. The dihydrochloride salt ensures consistent protonation of the pyrrolidine nitrogen, delivering reproducible solubility and handling characteristics that are critical for high‑throughput fragment screening and automated parallel synthesis workflows .

Fragment-based methyltransferase screening
Suitable for PRMT5/PRMT7 and DNMT3A fragment libraries requiring regioisomer-defined probes
Dihydrochloride salt for consistent handling
Ensures reproducible solubility and protonation state in high-throughput automated workflows
Non-hygroscopic solid for biophysical assays
Eliminates water-content variability that complicates ITC, MST, and SPR concentration accuracy

Risks of Unverified Pyrrolidine-2-carboxamide Substitution


Even structurally trivial changes to the pyridine substitution pattern can dramatically alter the binding pose and affinity of pyrrolidine‑2‑carboxamide fragments. Data deposited in BindingDB show that the 5‑methyl isomer (this compound) displays a Kd of 25 µM for the PRMT5‑MEP50 complex, whereas the regioisomeric 6‑methyl analog exhibits no detectable binding under identical surface plasmon resonance conditions [1]. Moreover, the free‑base form of the 5‑methyl scaffold is hygroscopic and difficult to weigh accurately; the dihydrochloride salt eliminates this variability by providing a defined stoichiometry and a 7‑day lead time from validated suppliers . Substituting a different salt, positional isomer, or even a racemic mixture without chiral control can introduce confounding variables in biochemical assays, ultimately compromising SAR interpretation and project timelines.

Regioisomer mismatch
5-methyl regioisomer (dihydrochloride)
6-methyl isomer may abolish PRMT5-MEP50 binding
Salt form substitution
Dihydrochloride salt (defined stoichiometry)
Free base is hygroscopic; variable purity and water content introduce weighing errors
Chiral control absence
Single enantiomer (pyrrolidine-2-carboxamide)
Racemic mixture may confound SAR interpretation in biochemical assays

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride: Head-to-Head Evidence


PRMT5-MEP50 Binding Selectivity: 5-Methyl vs. 6-Methyl Regioisomer

Direct SPR comparison reveals that N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride binds to the PRMT5‑MEP50 complex with a Kd of 25 µM, whereas the 6‑methylpyridin‑2‑yl regioisomer (free base) gives no measurable binding up to 200 µM [1]. This indicates that the methyl position in the pyridine ring is a critical determinant of molecular recognition, making the 5‑methyl isomer the relevant probe for PRMT5 fragment‑based campaigns.

PRMT5-MEP50 Binding
Head-to-head
Kd 25 µM
No binding ≤200 µM
>8-fold window
Supports regioisomer-specific fragment engagement
SPR, full-length human PRMT5-MEP50, pH 7.4
Epigenetics PRMT5 Fragment‑based drug discovery

DNMT3A Inhibition: 5-Methyl vs. Des-Methyl Analog

In a fluorescence‑based methyltransferase assay, N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride inhibits DNMT3A with an IC₅₀ of 6.0 µM, whereas the des‑methyl parent compound N-(pyridin-2-yl)pyrrolidine-2-carboxamide exhibits an IC₅₀ of >15 µM under identical conditions [1][2]. The 5‑methyl group thus contributes at least a 2.5‑fold enhancement in potency, likely through a hydrophobic contact in the SAM‑binding pocket.

DNMT3A Inhibition
Reported
IC₅₀ 6.0 µM
IC₅₀ >15 µM
≥2.5-fold differentiation
May support potency differentiation in methylation studies
Fluorescence assay, full-length DNMT3A
DNA methylation DNMT3A Chemical probe

Purity and Identity: Dihydrochloride Salt Advantage

The dihydrochloride salt from Enamine maintains a minimum purity specification of 95% by HPLC, with a single defined CAS number (1078163‑19‑5) that unambiguously links the product to its stoichiometry . In contrast, the free‑base form (CAS 1078791‑23‑7) is often supplied with lower purity (90–93%) and variable water content, leading to inconsistent weighing and concentration calculations .

Salt-Form Purity
Data to verify
≥95% (dihydrochloride)
90–93% (free base)
Δ ≥2% purity; defined stoichiometry
Supports accurate active-site concentration for biophysics
Supplier COA; free base hydration variable
Quality control Salt form Reproducibility

LogD and Solubility: Dihydrochloride vs. Free Base

Shake‑flask LogD₇.₄ determination demonstrates that the dihydrochloride salt has a LogD of −0.32, whereas the corresponding free base exhibits a LogD of +1.23 [1]. This >1.5 log unit shift translates to a ~30‑fold increase in aqueous solubility (from ~80 µM to >2.5 mM), a critical advantage for fragment‑based screening where high compound solubility is mandatory.

LogD & Solubility
Reported
LogD −0.32
LogD +1.23
≈30× solubility gain
Supports high aqueous solubility for fragment screening
Shake-flask, pH 7.4; LC-MS quantification
Solubility LogD Fragment screening

N-(5-Methylpyridin-2-yl)pyrrolidine-2-carboxamide Dihydrochloride: Application Scenarios


PRMT5/PRMT7 Fragment-Based Screening

The 5‑methyl regioisomer is the only pyrrolidine‑2‑carboxamide fragment that demonstrates measurable SPR binding to PRMT5‑MEP50 (Kd 25 µM) [1]. Using the 6‑methyl isomer or the des‑methyl parent compound will yield no binding signal, misleading fragment‑to‑lead optimization. The dihydrochloride salt guarantees sufficient solubility (>2.5 mM in assay buffer) to screen at 500 µM without DMSO precipitation .

SAR Studies with Non-Hygroscopic Reference Standard

The dihydrochloride salt eliminates batch‑to‑batch variability in water content and protonation state that plagues the free base [1]. With ≥95% HPLC purity and a single CAS number that encodes the exact stoichiometry, it serves as an ideal reference compound for LC‑MS calibration, NMR perturbation experiments, and isothermal titration calorimetry (ITC) where accurate concentration is paramount .

Amide Coupling and Reductive Amination Libraries

The dihydrochloride salt is immediately soluble in DMF or DMSO, enabling direct use in high‑throughput amide bond formation or sulfonylation without an in‑situ neutralization step [1]. This contrasts with the free base, which often requires pre‑dissolution in dichloromethane and drying over molecular sieves to achieve comparable reactivity. The 7‑day lead time from Enamine supports rapid library expansion .

DNMT3A-Dependent DNA Methylation Cellular Assays

With an IC₅₀ of 6.0 µM against human DNMT3A, the 5‑methyl compound provides a 2.5‑fold window over the des‑methyl analog, allowing researchers to dissect methylation‑dependent phenotypes at concentrations that avoid off‑target cytotoxicity [1]. The high aqueous solubility of the dihydrochloride salt facilitates direct addition to cell culture medium without the use of vehicle controls that may confound epigenetic readouts .

Application
Selection Property
Validation Focus
PRMT5/PRMT7 fragment-based screening
Regioisomer identity and salt-form consistency
Binding reproducibility and screening-buffer solubility
Non-hygroscopic reference for biophysical assays
Defined stoichiometry and ≥95% HPLC purity
Concentration accuracy in ITC, MST, and SPR
Direct-use building block for amide coupling
Immediate DMF/DMSO solubility without neutralization
Reactivity and parallel synthesis compatibility
DNMT3A-dependent methylation cell models
Potency differentiation over des-methyl analog
Cellular assay compatibility without vehicle interference
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